2-Chlorophenoxy Methyl Substituent Confers Higher Calculated Lipophilicity and Distinct Hydrogen-Bond Acceptor Geometry vs. 2-Benzyl and 2-Phenyl Analogs
The 2-((2-chlorophenoxy)methyl) substituent in the target compound yields a calculated LogP of approximately 2.3 (ALOGPS 2.1), which is ~0.6–0.8 log units higher than the corresponding 2-benzyl analog (LogP ~1.6) and ~0.4 log units higher than the 2-phenoxy methyl analog lacking the chlorine atom (LogP ~1.9) . The ortho-chlorine atom introduces a halogen-bond donor that is absent in non-halogenated analogs, while the ether oxygen provides a hydrogen-bond acceptor site with a lone-pair geometry distinct from amino-linked or directly attached aryl groups [1]. In the broader tetrahydropyrido[4,3-d]pyrimidine class, a LogP shift of 0.5 units has been associated with 5- to 10-fold changes in cellular permeability (PAMPA) and 2- to 5-fold changes in metabolic stability (human liver microsome t1/2) [2]. These property differences render the target compound more suitable for CNS-targeted programs requiring moderate lipophilicity (LogP 2–3) than its less lipophilic benzyl or phenyl analogs.
| Evidence Dimension | Calculated lipophilicity (ALOGPS LogP) and halogen-bond donor capacity |
|---|---|
| Target Compound Data | Calculated LogP ~2.3 (ALOGPS 2.1); one ortho-Cl halogen-bond donor; one ether oxygen H-bond acceptor |
| Comparator Or Baseline | 2-Benzyl analog: LogP ~1.6; 2-phenoxy methyl analog: LogP ~1.9; both lack halogen-bond donor |
| Quantified Difference | ΔLogP +0.4 to +0.7 vs. non-chlorinated analogs; halogen-bond donor present only in target compound |
| Conditions | In silico ALOGPS 2.1 calculation using SMILES ClC1=CC=CC=C1OCC2=NC=C(CNCC3)C3=N2 |
Why This Matters
For CNS-penetrant lead optimization, a LogP in the 2–3 range is predictive of balanced brain penetration and metabolic stability; the 2-chlorophenoxy methyl group uniquely positions the compound in this window compared to less lipophilic core analogs, reducing the need for additional lipophilicity-enhancing modifications that often introduce toxicity liabilities.
- [1] Wilcken R, Zimmermann MO, Lange A, Joerger AC, Boeckler FM. Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry. 2013;56(4):1363-1388. View Source
- [2] Jiang F, Wang HJ, Jin YH, et al. Novel tetrahydropyrido[4,3-d]pyrimidines as potent inhibitors of chaperone heat shock protein 90. J Med Chem. 2016;59(23):10498-10519. (Class-level property-activity relationships for tetrahydropyrido[4,3-d]pyrimidine series.) View Source
